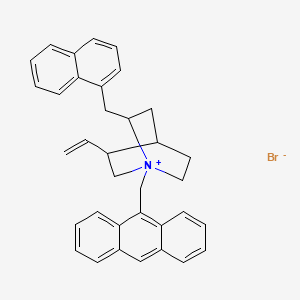
N-(9-Anthracenemethyl)cinchonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Anthracenemethyl)cinchonium bromide is a chemical compound with the molecular formula C34H33BrN2O and a molecular weight of 548.565 g/mol. This compound is known for its unique structure, which combines the anthracene moiety with the cinchonium framework, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonium bromide typically involves the reaction of cinchonine with 9-anthracenemethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-Anthracenemethyl)cinchonium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted cinchonium derivatives.
Aplicaciones Científicas De Investigación
N-(9-Anthracenemethyl)cinchonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral phase-transfer catalyst in asymmetric synthesis.
Biology: Employed in the study of molecular interactions and binding studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(9-Anthracenemethyl)cinchonium bromide involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the cinchonium framework provides chiral recognition. These interactions enable the compound to act as an effective chiral phase-transfer catalyst, facilitating asymmetric reactions by transferring chiral information to the substrate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9-Anthracenemethyl)cinchonidinium bromide
- O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
- N-(9-Anthracenemethyl)cinchonindinium chloride
Uniqueness
N-(9-Anthracenemethyl)cinchonium bromide stands out due to its unique combination of the anthracene and cinchonium moieties. This structure provides both chiral recognition and π-π stacking capabilities, making it a versatile compound in various applications. Its ability to act as a chiral phase-transfer catalyst is particularly noteworthy, as it enables highly selective and efficient asymmetric synthesis.
Propiedades
Fórmula molecular |
C35H34BrN |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1 |
Clave InChI |
DCVKTRNEPIAXLT-UHFFFAOYSA-M |
SMILES canónico |
C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



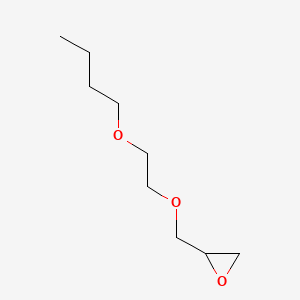
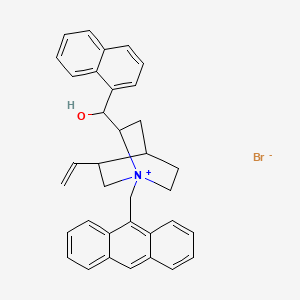
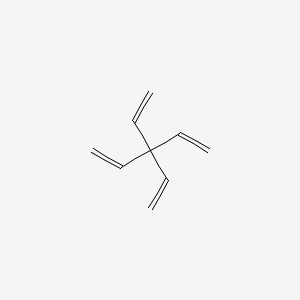
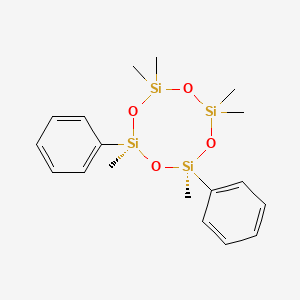
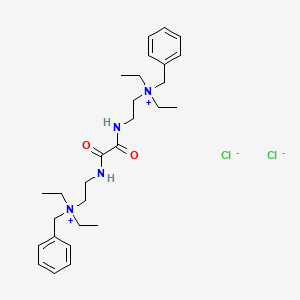
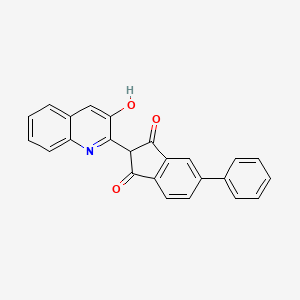
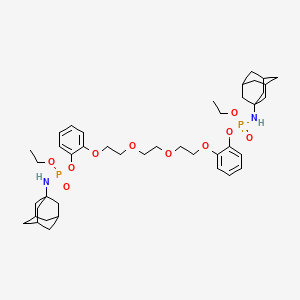
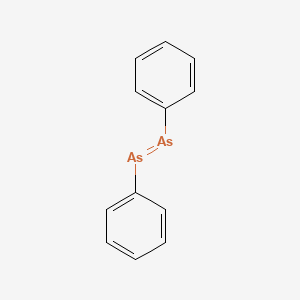
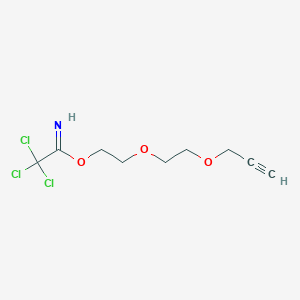

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
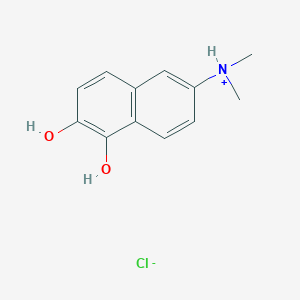
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
